molecular formula C15H22ClN3O4S2 B3450198 Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- CAS No. 708231-02-1

Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)-

Cat. No.: B3450198
CAS No.: 708231-02-1
M. Wt: 407.9 g/mol
InChI Key: MWFDPUIRYXKXSF-UHFFFAOYSA-N
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Description

Piperazine derivatives are a versatile class of compounds with diverse pharmacological applications, including antihistaminic, antipsychotic, and anticancer activities. The compound Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- features a piperazine core substituted with two sulfonyl groups: a 4-chlorophenylsulfonyl moiety at position 1 and a piperidinylsulfonyl group at position 2.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4S2/c16-14-4-6-15(7-5-14)24(20,21)17-10-12-19(13-11-17)25(22,23)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFDPUIRYXKXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170416
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708231-02-1
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708231-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride and 1-piperidinylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Cyclization Reactions: The presence of the piperazine ring allows for cyclization reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative, while oxidation may result in the formation of a sulfone.

Scientific Research Applications

Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Analysis

The key structural distinction of the target compound lies in its dual sulfonyl groups. Below is a comparison with structurally related piperazine derivatives:

Compound Name R1 Substituent R2 Substituent Key Structural Features Reference
Target Compound (4-Chlorophenyl)sulfonyl (1-Piperidinyl)sulfonyl Dual sulfonyl groups N/A
1-(4-Chlorophenyl)piperazine (4-CPP) 4-Chlorophenyl H Simple phenylpiperazine
1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine (4-Chlorophenyl)phenylmethyl Tosyl (4-methylphenylsulfonyl) Bulky benzhydryl + single sulfonyl
Meclizine (4-Chlorophenyl)phenylmethyl 3-Methylphenylmethyl Antihistamine with benzhydryl and methylbenzyl
1-(3-Chlorophenyl)piperazine (3-CPP) 3-Chlorophenyl H Meta-substituted phenylpiperazine
1-(4-Chlorophenyl)-4-(4-methylbenzene-1-sulfonyl)piperazine 4-Chlorophenyl Tosyl Single sulfonyl + chloro substitution

Key Observations :

  • Dual sulfonyl groups in the target compound may increase hydrophilicity and metabolic stability compared to mono-substituted analogs like 4-CPP or tosyl derivatives .
  • The piperidinylsulfonyl group introduces a heterocyclic substituent, differentiating it from benzhydryl or benzyl analogs (e.g., meclizine) .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity
  • Serotonin Receptor Modulation: 4-CPP (1-(4-chlorophenyl)piperazine) acts as a serotonin receptor agonist/antagonist, influencing sympathetic nerve discharge (SND) and cardiovascular parameters . mCPP (1-(3-chlorophenyl)piperazine) exhibits variable effects on SND, likely due to meta-substitution altering receptor interactions .
Antihistaminic Activity
  • Meclizine and buclizine (structurally similar to the target compound) are potent antihistamines with benzhydryl substituents. Their activity is attributed to H1 receptor antagonism .
Anticancer and Antituberculosis Activity
  • LASSBio-579 (a phenylpiperazine derivative) demonstrates multi-target activity at dopamine and serotonin receptors, reversing catalepsy in psychosis models .
  • Cyclopropyl-piperazine methanones (e.g., compound 3c) show dual anticancer and antituberculosis activity, highlighting the role of substituent flexibility .
  • Target Compound : The sulfonyl groups may improve tubulin binding, as seen in benzimidazole-piperazine hybrids (e.g., compound 7c in ) .
Metabolic Stability
  • Meclizine Metabolism : Undergoes oxidation and glucuronidation, producing metabolites like 3-methyl-benzoic acid .
  • Target Compound : Sulfonyl groups may resist oxidative metabolism, prolonging half-life compared to benzyl or methyl substituents .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- and its biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C21_{21}H25_{25}ClN4_{4}O4_{4}S
  • Molecular Weight : 464.97 g/mol
  • CAS Number : 16017-53-1

1. Anticancer Activity

Research has demonstrated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study involving the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed potent antiproliferative activity against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and endometrial (MFE-296) cancer cells. The compounds induced apoptosis and inhibited microtubule synthesis, crucial for cancer cell proliferation and metastasis .

Table 1: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines

Cell LineIC50 (µM)
HUH72.14 ± 0.003
MCF70.63 ± 0.001
HCT-1161.13 ± 0.003
MFE-2962.39 ± 0.005

The studies indicate that these piperazine derivatives are significantly more potent than traditional chemotherapeutics like Taxol and can be administered orally .

2. Antimicrobial Activity

Piperazine compounds have also been evaluated for their antimicrobial properties. In vitro studies showed that piperazine derivatives possess strong antibacterial activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity of Piperazine Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus<5
Escherichia coli<10
Pseudomonas aeruginosa<15

3. Enzyme Inhibition

The compound has been identified as an effective inhibitor of several enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Table 3: Enzyme Inhibition Potency of Piperazine Derivatives

EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.002
Urease1.21 ± 0.005

Mechanistic Insights

The mechanisms underlying the biological activities of piperazine derivatives include:

  • Induction of Apoptosis : The compounds trigger programmed cell death in cancer cells.
  • Microtubule Synthesis Inhibition : Disruption in microtubule formation prevents cancer cell division.
  • Enzyme Inhibition : By inhibiting AChE and urease, these compounds can modulate neurotransmitter levels and reduce pathogen growth.

Case Studies

  • Cytotoxicity in Cancer Research : A study published in Cancer Cell highlighted the efficacy of piperazine derivatives against various cancer cell lines, demonstrating their potential as novel anticancer agents .
  • Antimicrobial Efficacy : Research conducted on piperazine sulfonamides showed promising results against resistant bacterial strains, suggesting a new avenue for antibiotic development .

Q & A

Basic Question: What are the optimal synthetic routes for introducing sulfonyl groups to the piperazine core in this compound?

Methodological Answer:
The synthesis involves sequential sulfonylation of the piperazine ring. A common approach includes:

Step 1: Reacting piperazine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to selectively sulfonylate one nitrogen.

Step 2: Introducing the piperidinylsulfonyl group via nucleophilic substitution using 1-piperidinesulfonyl chloride.

  • Temperature control (0–5°C) minimizes side reactions, and anhydrous conditions prevent hydrolysis of sulfonyl chlorides .
  • Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) ensures high yield (>75%) and purity (>95%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)-

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